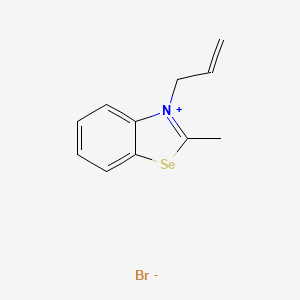
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a benzoselenazolium core, which is known for its biological activity and ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide typically involves the reaction of 2-methyl-1,3-benzoselenazole with an appropriate alkylating agent, such as prop-2-en-1-yl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The prop-2-en-1-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide involves its interaction with biological molecules through the selenium atom. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and cellular signaling pathways. This interaction is crucial for its antimicrobial and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzoselenazole: Lacks the prop-2-en-1-yl group but shares the benzoselenazolium core.
3-(Prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide: Similar structure but without the methyl group at the 2-position.
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide: Contains sulfur instead of selenium.
Uniqueness
2-Methyl-3-(prop-2-en-1-yl)-1,3-benzoselenazol-3-ium bromide is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which enhance its reactivity and biological activity. The selenium atom also imparts distinct chemical properties compared to sulfur-containing analogs.
Properties
CAS No. |
190123-72-9 |
|---|---|
Molecular Formula |
C11H12BrNSe |
Molecular Weight |
317.09 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enyl-1,3-benzoselenazol-3-ium;bromide |
InChI |
InChI=1S/C11H12NSe.BrH/c1-3-8-12-9(2)13-11-7-5-4-6-10(11)12;/h3-7H,1,8H2,2H3;1H/q+1;/p-1 |
InChI Key |
APKJKFOQKQEGDI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2[Se]1)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


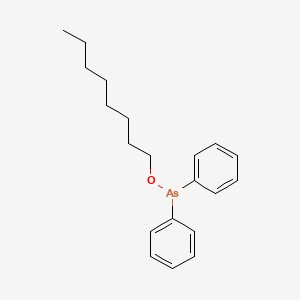
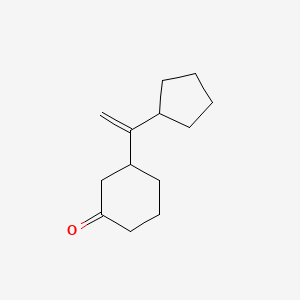

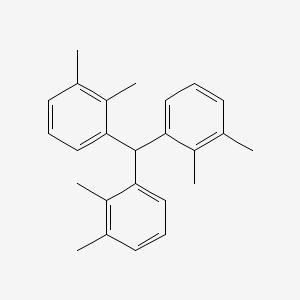
![(2-{(E)-[(4-Nitrophenyl)(2-phenylhydrazinylidene)methyl]diazenyl}phenyl)arsonic acid](/img/structure/B12553553.png)

![N-[3-Oxo-1,2-diphenyl-3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B12553557.png)
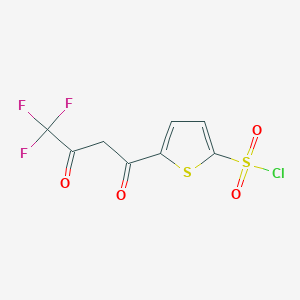
![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
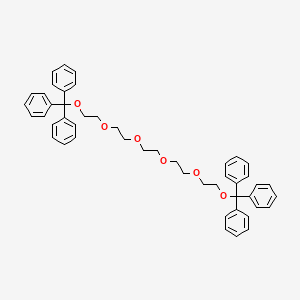
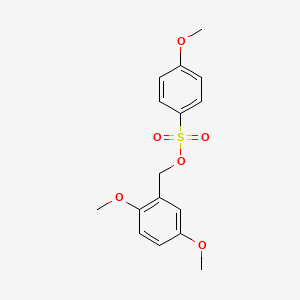
![N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea](/img/structure/B12553590.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
